molecular formula C11H13N5O B2816210 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one CAS No. 789471-70-1

3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one

Cat. No. B2816210
CAS RN: 789471-70-1
M. Wt: 231.259
InChI Key: ZINFLYVMNNCCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • The compound 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one is involved in the synthesis of complex heterocyclic compounds. For example, Lavergne, Viallefont, and Daunis (1975) discussed the condensation of ethyl acetoacetate and 3,4-diamino-5-oxo-4,5-dihydro-l,2,4-triazine derivatives, leading to various bicyclic products including triazepines and triazolotriazines (Lavergne, Viallefont, & Daunis, 1975).

Chemical Modifications and Derivatives

  • The molecule serves as a starting point for creating a range of derivatives with potential applications. For instance, Collins, Hughes, and Johnson (2000) explored the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showcasing various reactions to produce thiones, methylsulfanyl derivatives, and other compounds (Collins, Hughes, & Johnson, 2000).

Crystallography and Structural Analysis

  • Crystallographic studies have been conducted to understand the structural aspects of similar triazine derivatives. Janes (1999) analyzed the crystal structure of a lamotrigine analog, which is structurally similar to the compound , providing insights into the molecular conformation and potential interactions in such compounds (Janes, 1999).

Reactions with Other Chemicals

  • Investigations into the reactivity of 1,2,4-triazine derivatives, which are chemically related to 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one, offer insights into their potential applications in organic synthesis. Rykowski, Wolińska, and Van Der Plas (2001) studied the reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion, showcasing the versatility and reactivity of these compounds in creating various products (Rykowski, Wolińska, & Van Der Plas, 2001).

properties

IUPAC Name

3,4-diamino-6-(2-phenylethyl)-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-11-15-14-9(10(17)16(11)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINFLYVMNNCCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(N(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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